

Triapine in Clinical Trials: A Comprehensive Overview of Dosage and Administration Protocols

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Compound of Interest		
Compound Name:	Triapine	
Cat. No.:	B1662405	Get Quote

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Application Notes and Protocols

Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), a potent inhibitor of ribonucleotide reductase (RNR), has been investigated in numerous clinical trials for the treatment of various malignancies. Its mechanism of action involves the quenching of the tyrosyl free radical in the R2 subunit of RNR, which is essential for the conversion of ribonucleotides to deoxyribonucleotides, a critical step in DNA synthesis and repair.[1][2] This document provides a detailed summary of the dosage and administration protocols of **Triapine** as reported in various clinical trials, including monotherapy and combination therapy regimens.

Data Presentation: Triapine Dosage Regimens in Clinical Trials

The following tables summarize the quantitative data on **Triapine** dosage and administration from various clinical trials, categorized by therapeutic strategy.

Table 1: Triapine as a Single Agent



Trial Phase	Patient Populatio n	Administr ation Route	Dosage	Schedule	Maximum Tolerated Dose (MTD)	Key Findings & Toxicities
Phase I	Advanced Solid Tumors	IV	2-105 mg/m²	2-hour infusion daily for 5 days, every 4 weeks	Not reached	Dose escalation was terminated before MTD was reached.[3]
Phase I	Advanced Solid Tumors	IV	96 mg/m²	2-hour infusion daily for 5 days, every 2 weeks	96 mg/m²/day for 5 days	Grade 3/4 leukopenia was the primary toxicity.[3] [4]
Phase II	Metastatic Renal Cell Carcinoma	IV	96 mg/m²	2-hour infusion daily for 4 days, every 2 weeks	-	Limited efficacy. Common adverse events included fatigue, nausea, and grade 3/4 neutropeni a.[5]

Table 2: Triapine in Combination with Chemotherapy



Trial Phase	Patient Populati on	Combin ation Agent(s	Triapine Adminis tration Route	Triapine Dosage	Schedul e	MTD	Key Finding s & Toxicitie s
Phase I	Advance d Solid Tumors	Doxorubi cin	IV	25 mg/m²	2-hour infusion on days 1-4 of a 21-day cycle	Doxorubi cin 60 mg/m², Triapine 25 mg/m²	Myelosup pression and fatigue were the main toxicities. [6]
Phase I	Advance d Solid Tumors	Cisplatin	IV	48-96 mg/m²	Daily on days 1-4 with cisplatin on days 2 and 3	96 mg/m² Triapine daily days 1-4 and 75 mg/m² cisplatin split over day 2 and day 3	Frequent grade 3 or 4 adverse events included fatigue, dyspnea, leukopenia, and thromboc ytopenia. [7][8]
Phase I	Advance d Solid Tumors	Paclitaxel , Cisplatin	IV	40-120 mg/m²	96-hour continuo us infusion on day 1, with paclitaxel and cisplatin on day 3,	Triapine 80 mg/m², Cisplatin 50 mg/m², Paclitaxel 80 mg/m²	Reversible e anemia, leukopeni a, and thromboc ytopenia were common grade 3/4



					every 21 days		toxicities. [9][10]
Phase I	Advance d Solid Tumors	Gemcitab ine	IV	105 mg/m²	2-4 hour infusion on days 1, 8, and 15 of a 28-day cycle	105 mg/m² Triapine and 1000 mg/m² gemcitabi ne	Dose- limiting toxicities included hypoxia, dyspnea, hypotensi on, and QT interval prolongat ion.[11]
Phase I	Advance d Solid Tumors	Gemcitab ine (Fixed Dose Rate)	IV	75-120 mg	24-hour infusion on days 1 and 15 of a 28- day cycle	90 mg Triapine (24-hour infusion) and 1000 mg/m² gemcitabi ne	Grade 4 thromboc ytopenia, leukopeni a, and neutrope nia were dose- limiting. [12][13]
Phase II	Advance d Non- Small Cell Lung Cancer	Gemcitab ine	IV	105 mg/m²	2-hour infusion on days 1, 8, and 15 of a 28-day cycle	-	The regimen did not demonstr ate significan t activity. Acute infusion reactions related to methemo



						globinemi a were observed .[4]
Phase II	Advance d Pancreati c Cancer	Gemcitab ine	IV	105 mg/m² or 400mg CI, later reduced to 105 mg/m² CI	4-hour infusion or 24-hour continuo us infusion on days 1, 8, and 15 of a 4-week cycle	The combinati on showed some activity. Myelosup pression was a significan t toxicity with the continuo us infusion schedule. [14]

Table 3: Triapine in Combination with Radiation Therapy



Trial Phase	Patient Populati on	Combin ation Agent(s)	Triapine Adminis tration Route	Triapine Dosage	Schedul e	MTD	Key Finding s & Toxicitie s
Phase I	Recurren t Glioblast oma or Astrocyto ma	Radiation Therapy	Oral	Dose escalatio n	2 hours prior to each radiation treatment for 10 days	To be determin ed	To evaluate safety and MTD of oral Triapine with radiation. [15]
Phase I	Locally Advance d Cervical or Vaginal Cancer	Cisplatin, Radiation Therapy	IV and Oral	Dose escalatio n	IV on day 1, then oral on days 2-5, 8-12, 15- 19, 22- 26, and 29-33 with weekly cisplatin and daily radiation	To be determin ed	To determin e the MTD of oral Triapine in this combinati on.[16] [17]



Locally Advance d Uteri Cervix Vagina Cance	ce Cisplatin, ne Radiation or Therapy	IV	25 mg/m²	Three times weekly with weekly cisplatin and daily radiother apy	The addition of Triapine improved metabolic complete response and progressi on-free survival. [18]
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Experimental Protocols Protocol 1: Intravenous (IV) Administration of Triapine

1.1. Materials:

- **Triapine** for injection (lyophilized powder)
- 5% Dextrose in Water (D5W) or 0.9% Sodium Chloride (Normal Saline)
- Glass infusion bottles or non-polyvinyl chloride (non-PVC) infusion bags[3][6]
- Non-PVC tubing[6]

1.2. Reconstitution and Dilution:

- Reconstitute the **Triapine** vial with the appropriate volume of a compatible diluent as specified by the manufacturer to achieve a stock solution.
- Withdraw the calculated dose from the reconstituted vial.
- Further dilute the dose in a glass bottle or non-PVC bag containing 500 mL of D5W or Normal Saline to a final concentration of 0.01–2 mg/mL.[3][12]



 Gently mix the infusion solution. The admixture is stable for up to 96 hours when protected from light and stored at room temperature or 2–8°C.[12]

1.3. Administration:

- Administer the **Triapine** solution as an intravenous infusion over the specified duration (e.g., 2 hours, 4 hours, or 24 hours) using non-PVC tubing.[3][6][14]
- Monitor the patient for any infusion-related reactions, such as hypoxia, hypotension, and methemoglobinemia, especially at doses ≥ 140 mg/m².[6][11]

Protocol 2: Oral Administration of Triapine

2.1. Materials:

Triapine oral capsules

2.2. Administration:

- Administer the prescribed dose of Triapine capsules orally with water.
- In combination with radiation therapy, **Triapine** is typically administered a specific time (e.g., 2 hours) before the radiation session.[15]

Protocol 3: Triapine in Combination with Cisplatin and Radiation Therapy

3.1. Treatment Schedule Overview:

 This protocol involves the concurrent administration of **Triapine**, cisplatin, and radiation therapy over several weeks.[16][17]

3.2. **Triapine** Administration:

- Intravenous (Day 1): Administer **Triapine** intravenously as per Protocol 1.[16][17]
- Oral (Subsequent Days): Administer oral **Triapine** on specified treatment days, typically within 90 minutes after pelvic irradiation.[16][17]



3.3. Cisplatin Administration:

Administer cisplatin intravenously over 60-120 minutes once weekly on specified days.[16]
 [17]

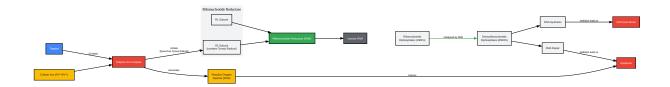
3.4. Radiation Therapy:

• Deliver external beam radiation therapy (EBRT) or intensity-modulated radiation therapy (IMRT) five days a week for the duration of the treatment cycle.[16][17]

3.5. Patient Monitoring:

- Closely monitor patients for hematological toxicities (leukopenia, thrombocytopenia) and other adverse events.[7]
- Conduct regular blood counts and serum chemistry panels.[7]

Mandatory Visualizations Signaling Pathway of Triapine's Mechanism of Action



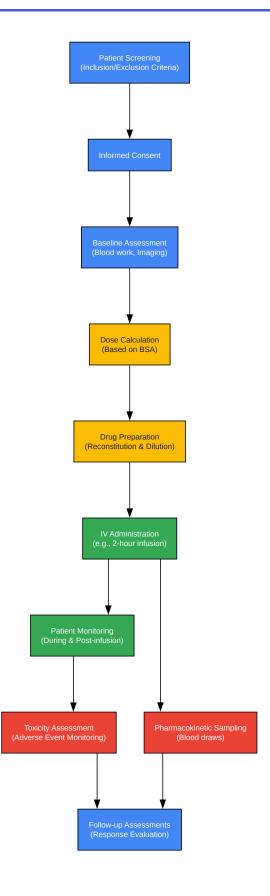


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Caption: Mechanism of action of Triapine.

Experimental Workflow for Triapine IV Administration in a Clinical Trial









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